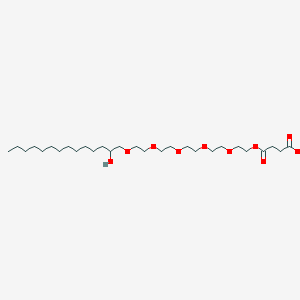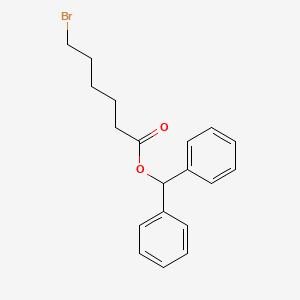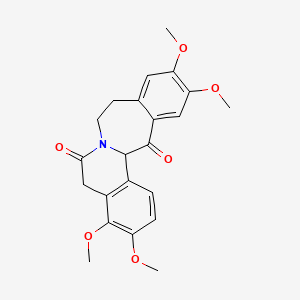
Saulatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saulatine is a complex organic compound with the molecular formula C22H23NO6 . It is known for its intricate structure, which includes multiple aromatic rings and functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Saulatine typically involves multiple steps, starting with simpler organic molecules. One common synthetic route begins with 3,4-dimethoxyphenethylamine and 2-bromo-(3,4-dimethoxy-2-ethoxycarbomethylphenyl)-acetate . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing , distillation , and crystallization to isolate and purify the compound .
化学反応の分析
Types of Reactions: Saulatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within this compound, leading to different derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various alcohols .
科学的研究の応用
Saulatine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Saulatine involves its interaction with specific molecular targets within cells. It can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect signal transduction and gene expression .
類似化合物との比較
- Chilenine
- Lennoxamine
- Papaverrubine A
Comparison: Saulatine is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and biological activities. Compared to similar compounds like Chilenine and Lennoxamine, this compound may exhibit different reactivity and potency in various applications .
特性
CAS番号 |
91897-61-9 |
|---|---|
分子式 |
C22H23NO6 |
分子量 |
397.4 g/mol |
IUPAC名 |
3,4,11,12-tetramethoxy-5,8,9,14a-tetrahydroisoquinolino[2,1-c][3]benzazepine-6,14-dione |
InChI |
InChI=1S/C22H23NO6/c1-26-16-6-5-13-15(22(16)29-4)11-19(24)23-8-7-12-9-17(27-2)18(28-3)10-14(12)21(25)20(13)23/h5-6,9-10,20H,7-8,11H2,1-4H3 |
InChIキー |
SRADCDOQSQOROE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C3C(=O)C4=CC(=C(C=C4CCN3C(=O)C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




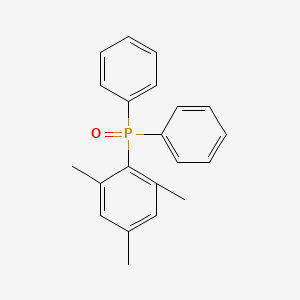
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
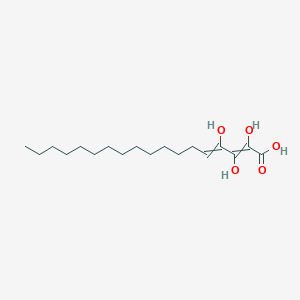

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
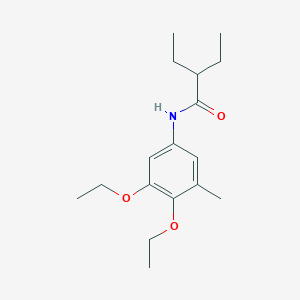
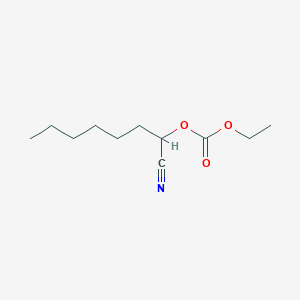
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)

